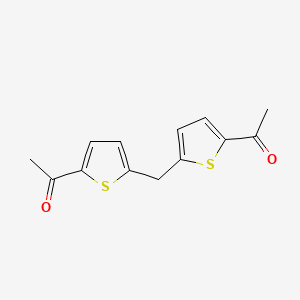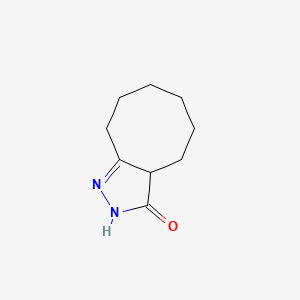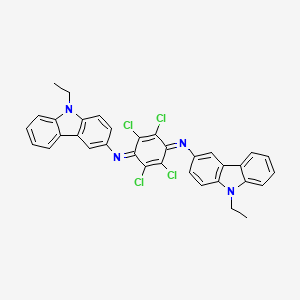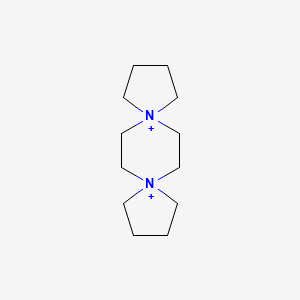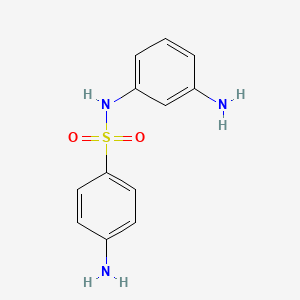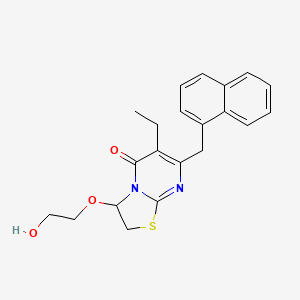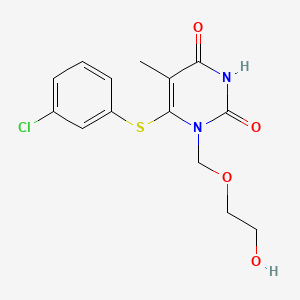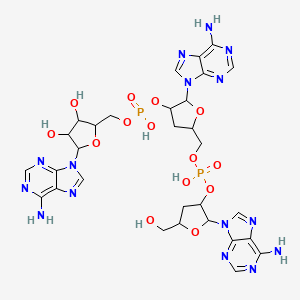
2-Thiophenecarboxylic acid, 5,5'-dithiobis(3-methyl-4-nitro-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiophenecarboxylic acid, 5,5’-dithiobis(3-methyl-4-nitro-, diethyl ester is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two thiophene rings connected by a disulfide bridge, with additional nitro and ester functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5,5’-dithiobis(3-methyl-4-nitro-, diethyl ester typically involves the following steps:
Formation of 2-Thiophenecarboxylic Acid: This can be achieved through the oxidation of 2-acetylthiophene using hypochlorite.
Introduction of Nitro Groups: Nitration of the thiophene ring is performed using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Disulfide Bridge: The thiophene rings are linked via a disulfide bridge using a thiol-disulfide exchange reaction.
Esterification: The final step involves esterification of the carboxylic acid groups with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
2-Thiophenecarboxylic acid, 5,5’-dithiobis(3-methyl-4-nitro-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophenes.
科学的研究の応用
2-Thiophenecarboxylic acid, 5,5’-dithiobis(3-methyl-4-nitro-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and dyes.
作用機序
The mechanism of action of 2-Thiophenecarboxylic acid, 5,5’-dithiobis(3-methyl-4-nitro-, diethyl ester involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect oxidative stress pathways and inflammatory responses, contributing to its biological effects.
類似化合物との比較
Similar Compounds
2-Thiophenecarboxylic Acid: A simpler analog without the disulfide bridge and nitro groups.
5-Methyl-2-thiophenecarboxylic Acid: Contains a methyl group instead of the nitro and ester groups.
2,5-Thiophenedicarboxylic Acid: Contains two carboxylic acid groups without the disulfide bridge.
Uniqueness
2-Thiophenecarboxylic acid, 5,5’-dithiobis(3-methyl-4-nitro-, diethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the disulfide bridge and nitro groups differentiates it from simpler thiophene derivatives.
特性
CAS番号 |
74462-74-1 |
|---|---|
分子式 |
C16H16N2O8S4 |
分子量 |
492.6 g/mol |
IUPAC名 |
ethyl 5-[(5-ethoxycarbonyl-4-methyl-3-nitrothiophen-2-yl)disulfanyl]-3-methyl-4-nitrothiophene-2-carboxylate |
InChI |
InChI=1S/C16H16N2O8S4/c1-5-25-13(19)11-7(3)9(17(21)22)15(27-11)29-30-16-10(18(23)24)8(4)12(28-16)14(20)26-6-2/h5-6H2,1-4H3 |
InChIキー |
KTAAYGLXGZVVEW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=C(S1)SSC2=C(C(=C(S2)C(=O)OCC)C)[N+](=O)[O-])[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl 4-acetyl-8-cyano-5-methyl-1,6,10-triazatricyclo[5.3.0.02,4]deca-5,7,9-triene-2,3-dicarboxylate](/img/structure/B12804643.png)

